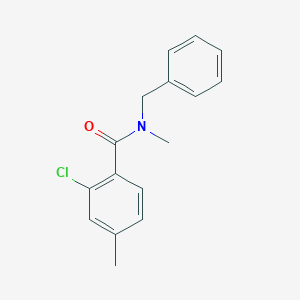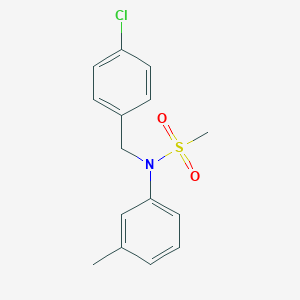
4-acetylphenyl 3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetylphenyl 3-phenylpropanoate, also known as ethyl this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of 4-acetylphenyl and 3-phenylpropanoate, which are both organic compounds that have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-acetylphenyl 3-phenylpropanoate is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound may also modulate the activity of various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess potent antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress. However, further studies are needed to elucidate the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-acetylphenyl 3-phenylpropanoate in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant pharmacological activities, which make it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-acetylphenyl 3-phenylpropanoate. One potential area of study is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress. Finally, studies on the toxicity and safety of this compound are also needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities, as well as potent antioxidant properties. Further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress.
Synthesemethoden
The synthesis of 4-acetylphenyl 3-phenylpropanoate involves the reaction of this compound 4-acetylphenylacetate and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism to form the desired product. The purity of the product can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-acetylphenyl 3-phenylpropanoate has been studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess significant antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress.
Eigenschaften
IUPAC Name |
(4-acetylphenyl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLRGWRFVVVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)


![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733549.png)